REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[C:3]=1[CH2:4][N:5]1[C:10]([CH3:11])=[C:9](I)[C:8](=[O:13])[NH:7][C:6]1=[O:14].[F:23][C:24]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[CH:26][C:25]=1B(O)O.[OH-].[K+].O>CC(C)=O>[F:23][C:24]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[CH:26][C:25]=1[C:9]1[C:8](=[O:13])[NH:7][C:6](=[O:14])[N:5]([CH2:4][C:3]2[C:15]([C:19]([F:22])([F:21])[F:20])=[CH:16][CH:17]=[CH:18][C:2]=2[F:1])[C:10]=1[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
20 kg
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2C(NC(C(=C2C)I)=O)=O)C(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
8.7 kg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1OC)B(O)O
|
Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
64 L
|
Type
|
reactant
|
Smiles
|
[OH-].[K+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor contents were degassed for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
tri-t-butylphosphonium tetrafluoroborate (142 g) was added to the reactor
|
Type
|
ADDITION
|
Details
|
the contents mixed at 45° C. for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Palladium (II) acetate (52 g) was charged to the reactor
|
Type
|
ADDITION
|
Details
|
the contents were mixed at 55° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred until the reaction
|
Type
|
ADDITION
|
Details
|
Acetic acid (5.6 kg) was charged to the reactor over 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 55° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reactor contents were cooled to 25° C. over 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid was collected by centrifugation
|
Type
|
WASH
|
Details
|
the cake washed with water (40 L)
|
Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven at 50° C. until the loss-on-drying
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1OC)C=1C(NC(N(C1C)CC1=C(C=CC=C1C(F)(F)F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 kg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |